(1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride
Overview
Description
(1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride is a bicyclic organic compound that contains two nitrogen atoms within its structure. This compound is known for its unique bicyclic framework, which imparts distinct chemical properties and reactivity. It is often used in various chemical and pharmaceutical applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride typically involves the formation of the bicyclic structure through a series of chemical reactions. One common method involves the treatment of a precursor compound with specific reagents to induce cyclization. For example, a method for producing a related compound involves treating a ®-α-phenylethylamine salt of (S)-3-cyclohexene-1-carboxylic acid with 1,3-dibromo-5,5-dimethylhydantoin or N-bromosuccinimide in a solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the bicyclic structure or the functional groups attached to it.
Substitution: The nitrogen atoms in the bicyclic structure can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitrogen-containing compounds, while substitution reactions can introduce various functional groups into the bicyclic structure.
Scientific Research Applications
(1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in certain reactions.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein binding.
Industry: The compound is used in the production of various chemicals and materials, leveraging its reactivity and stability.
Mechanism of Action
The mechanism by which (1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, influencing the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (1R,5S)-3-Azabicyclo[3.2.1]octane hydrochloride**: This compound has a similar bicyclic structure but differs in the positioning of the nitrogen atoms .
8-oxa-3-azabicyclo[3.2.1]octane hydrochloride: Another related compound with an oxygen atom in the bicyclic framework.
2-Azabicyclo[2.2.1]heptane: A bicyclic compound with a different ring size and nitrogen positioning.
Uniqueness
(1S,5S)-1,4-Diazabicyclo[3.2.1]octane dihydrochloride is unique due to its specific stereochemistry and the positioning of the nitrogen atoms within the bicyclic structure. This configuration imparts distinct reactivity and binding properties, making it valuable in various chemical and biological applications.
Properties
IUPAC Name |
(5S)-1,4-diazabicyclo[3.2.1]octane;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c1-3-8-4-2-7-6(1)5-8;;/h6-7H,1-5H2;2*1H/t6-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBNEKSAJTWOFM-ILKKLZGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCNC1C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCN[C@@H]1C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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